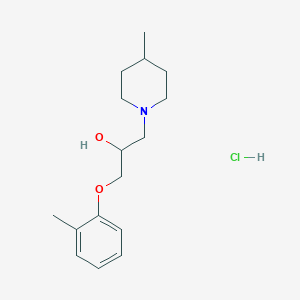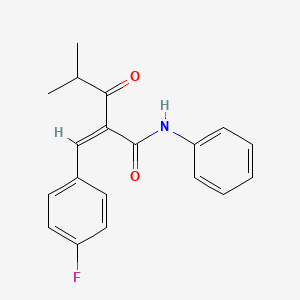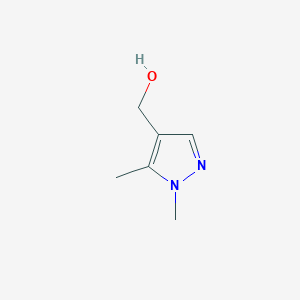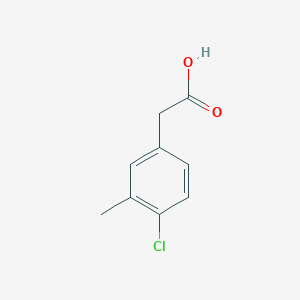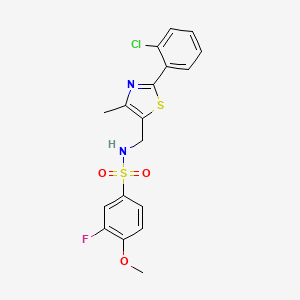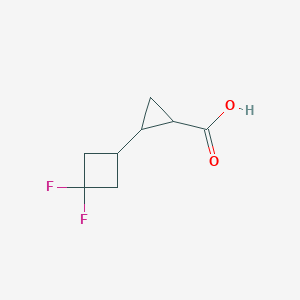
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10F2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorocyclobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Difluorocyclobutyl Group: This step involves the introduction of fluorine atoms into a cyclobutane ring. Common reagents used for this purpose include diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Cyclopropanation: The difluorocyclobutyl group is then subjected to cyclopropanation reactions to form the cyclopropane ring. This can be achieved using reagents such as diazomethane or other carbene precursors.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through various methods, including the use of carbon dioxide in the presence of a base or through the hydrolysis of a corresponding ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms in the difluorocyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted cyclobutyl or cyclopropane derivatives.
科学的研究の応用
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)propanoic acid
- 2-(3,3-Difluorocyclobutyl)butanoic acid
- 2-(3,3-Difluorocyclobutyl)cyclopropane-1-methanol
Uniqueness
2-(3,3-Difluorocyclobutyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a difluorocyclobutyl group and a cyclopropane ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(3,3-difluorocyclobutyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)2-4(3-8)5-1-6(5)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMZIBTYIYTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CC(C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
![2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2413879.png)
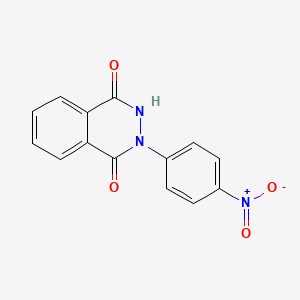
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)
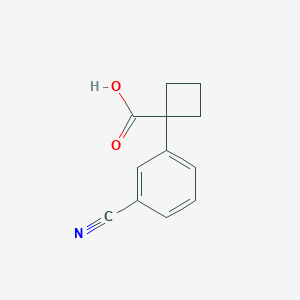
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)
![N-(3-chloro-4-methylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2413888.png)
![2-[(E)-2-Phenylethenyl]sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2413889.png)
